(2,3-Dimethylimidazol-4-yl)-(4-ethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylimidazol-4-yl)-(4-ethylpiperidin-1-yl)methanone is a compound that features a unique combination of an imidazole ring and a piperidine ring The imidazole ring is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylimidazol-4-yl)-(4-ethylpiperidin-1-yl)methanone typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2,3-dimethylimidazole with 4-ethylpiperidine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylimidazol-4-yl)-(4-ethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2,3-Dimethylimidazol-4-yl)-(4-ethylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dimethylimidazol-4-yl)-(4-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. The piperidine ring may interact with receptor proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethylimidazol-4-yl)methanol: This compound has a similar imidazole ring but lacks the piperidine moiety.
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanol: This compound features a phenyl group instead of the piperidine ring.
Uniqueness
(2,3-Dimethylimidazol-4-yl)-(4-ethylpiperidin-1-yl)methanone is unique due to the combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2,3-dimethylimidazol-4-yl)-(4-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-4-11-5-7-16(8-6-11)13(17)12-9-14-10(2)15(12)3/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYJVCUEXMHNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)C(=O)C2=CN=C(N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.